molecular formula C24H25FN2O3S B2588332 6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-66-9

6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

Cat. No. B2588332
CAS RN: 1111164-66-9
M. Wt: 440.53
InChI Key: UJANMLJSNRZWLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has also been described .


Chemical Reactions Analysis

The chemical reactions involving similar compounds involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Scientific Research Applications

Photochemistry Applications

One study explored the photochemistry of quinolone derivatives, demonstrating their behavior under irradiation in aqueous solutions. The research highlighted the low-efficiency substitution of the fluoro group by an OH group, the influence of sodium sulfite or phosphate on the reaction course, and the photostability of these compounds under acidic conditions, which is crucial for understanding their stability and reactivity in pharmaceutical formulations (Mella, Fasani, & Albini, 2001).

Antibacterial Activity

Several papers have reported the synthesis and antibacterial activity of new quinolone derivatives, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. This includes novel tetracyclic and antimycobacterial activities, indicating a broad spectrum of potential medicinal applications. These studies contribute to the development of new antibiotics and provide insights into the structural modifications that enhance antibacterial potency (Taguchi et al., 1992), (Dinakaran et al., 2008).

Electrochemical Studies

Electrochemical studies on quinolone carboxylic acid and its precursors have been conducted, revealing mechanisms for the reduction of these compounds and developing electroanalytical methods for their quantitative analysis. This research is vital for understanding the electrochemical properties of quinolone derivatives, which could have implications for their synthesis and application in drug development (Srinivasu et al., 1999).

Synthesis and Structure-Activity Relationship (SAR)

Numerous studies have focused on the synthesis of quinolone derivatives and their structure-activity relationships, providing valuable information for the design of new compounds with enhanced antibacterial and pharmacological properties. These investigations shed light on the crucial aspects of molecular structure that impact the biological activity of fluoroquinolones, assisting in the optimization of their therapeutic efficacy (Chu, 1990), (Laborde et al., 1993).

properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-16(2)17-6-9-19(10-7-17)31(29,30)23-20-14-18(25)8-11-22(20)26-15-21(23)24(28)27-12-4-3-5-13-27/h6-11,14-16H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANMLJSNRZWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-[(4-isopropylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

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